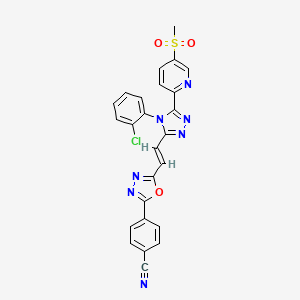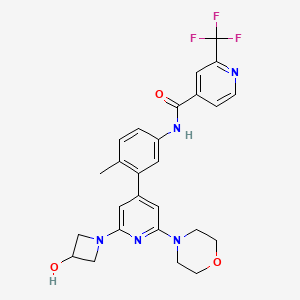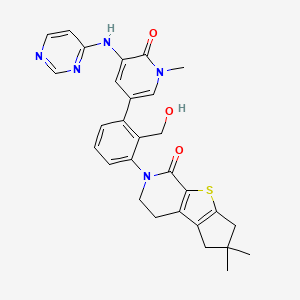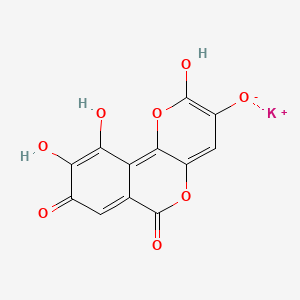
GLPG0974
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de los receptores de ácidos grasos libres en varios procesos químicos.
Biología: GLPG-0974 se utiliza para investigar las funciones biológicas de los receptores FFA2, particularmente en el contexto de la inflamación y la respuesta inmune.
Medicina: Este compuesto ha mostrado promesa en el tratamiento de enfermedades inflamatorias mediante la inhibición de la migración de neutrófilos.
Mecanismo De Acción
GLPG-0974 ejerce sus efectos antagonizando el receptor de ácidos grasos libres 2 (FFA2). Este receptor se activa por ácidos grasos de cadena corta, que son productos de la digestión de fibra dietética. Al inhibir FFA2, GLPG-0974 reduce la migración de neutrófilos, modulando así la respuesta inflamatoria. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la expresión del epítopo específico de activación de CD11b en sangre completa humana .
Análisis Bioquímico
Biochemical Properties
GLPG0974 interacts with the FFA2/GPR43 receptor, a G-protein coupled receptor activated by short-chain fatty acids such as acetate . The compound’s antagonistic action on this receptor leads to the inhibition of acetate-induced neutrophil migration, a key process in inflammation .
Cellular Effects
In cellular processes, this compound has been shown to have a substantial and sustained inhibitory effect on acetate-stimulated neutrophil activation . This effect is observed in both in vitro and in vivo settings, demonstrating the compound’s influence on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its antagonistic action on the FFA2/GPR43 receptor . By binding to this receptor, it inhibits the activation of neutrophils by acetate, thereby modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In early development phase studies, this compound demonstrated good and dose-proportional exposure up to 400 mg daily, along with a substantial and sustained inhibition of acetate-stimulated neutrophil activation . This indicates the compound’s stability and long-term effects on cellular function in laboratory settings .
Dosage Effects in Animal Models
In animal models, this compound has shown excellent pharmacokinetic properties with a bioavailability of 47%. Oral dosing at 5 and 30 mg/kg resulted in a linear increase in plasma exposure .
Metabolic Pathways
Given its interaction with the FFA2/GPR43 receptor, it may be involved in pathways related to fatty acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its interaction with the FFA2/GPR43 receptor suggests it may be distributed to areas where these receptors are expressed .
Subcellular Localization
Given its interaction with the FFA2/GPR43 receptor, it is likely to be localized at the cell membrane where this receptor is expressed .
Métodos De Preparación
La síntesis de GLPG-0974 involucra varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:
Formación del anillo de azetidina: Esto involucra la reacción de un derivado de benzo[b]tiofeno con un precursor de azetidina adecuado.
Reacciones de acoplamiento: El intermedio de azetidina se acopla entonces con un derivado de clorobencilamina.
Modificaciones finales: El producto final se obtiene a través de una serie de pasos de purificación y cristalización.
Los métodos de producción industrial para GLPG-0974 no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
GLPG-0974 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
GLPG-0974 es único en su alta selectividad y potencia como antagonista de FFA2. Los compuestos similares incluyen:
Antagonistas de FFA3: Estos compuestos se dirigen al receptor de ácidos grasos libres 3 (FFA3) pero tienen diferentes perfiles de selectividad en comparación con GLPG-0974.
Otros antagonistas de FFA2: Si bien hay otros antagonistas de FFA2, GLPG-0974 destaca por su alta afinidad y especificidad por el receptor.
Propiedades
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391076-61-1 | |
| Record name | GLPG-0974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)



![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
